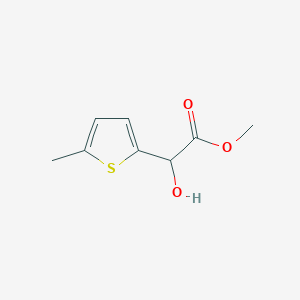
(3S,4S)-(4-Hydroxy-tetrahydro-furan-3-yl)-carbamicacidbenzylester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S)-(4-Hydroxy-tetrahydro-furan-3-yl)-carbamicacidbenzylester is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group attached to a tetrahydrofuran ring, which is further substituted with a hydroxyl group and a carbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-(4-Hydroxy-tetrahydro-furan-3-yl)-carbamicacidbenzylester typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via selective hydroxylation reactions.
Attachment of the Benzyl Group: The benzyl group is usually introduced through benzylation reactions using benzyl halides in the presence of a base.
Formation of the Carbamate Moiety: The carbamate group is formed by reacting the hydroxylated tetrahydrofuran with isocyanates or carbamoyl chlorides under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4S)-(4-Hydroxy-tetrahydro-furan-3-yl)-carbamicacidbenzylester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(3S,4S)-(4-Hydroxy-tetrahydro-furan-3-yl)-carbamicacidbenzylester has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Synthetic Organic Chemistry: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies investigating the biological activity of carbamate derivatives.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3S,4S)-(4-Hydroxy-tetrahydro-furan-3-yl)-carbamicacidbenzylester involves its interaction with specific molecular targets. The carbamate moiety can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The benzyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl (3S,4S)-4-hydroxy-3-pyrrolidinecarboxylate
- Benzyl (3S,4S)-4-hydroxy-3-piperidinecarboxylate
Uniqueness
(3S,4S)-(4-Hydroxy-tetrahydro-furan-3-yl)-carbamicacidbenzylester is unique due to its specific tetrahydrofuran ring structure, which imparts distinct chemical and biological properties compared to similar compounds with pyrrolidine or piperidine rings. This uniqueness makes it a valuable compound for targeted applications in medicinal and synthetic chemistry.
Propiedades
Fórmula molecular |
C12H15NO4 |
|---|---|
Peso molecular |
237.25 g/mol |
Nombre IUPAC |
benzyl N-(4-hydroxyoxolan-3-yl)carbamate |
InChI |
InChI=1S/C12H15NO4/c14-11-8-16-7-10(11)13-12(15)17-6-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H,13,15) |
Clave InChI |
UQMYJSTUMJIQJB-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(CO1)O)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[methyl(propan-2-yl)amino]but-2-ynoic acid](/img/structure/B8677178.png)
![4-[2-(Phenylsulfanyl)ethyl]piperidine](/img/structure/B8677185.png)



![Methyl 4'-iodo-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8677213.png)








